molecular formula C16H19ClFNO5 B12632477 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918885-09-3

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Katalognummer: B12632477
CAS-Nummer: 918885-09-3
Molekulargewicht: 359.77 g/mol
InChI-Schlüssel: VNXFPZVEZSTUBO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazole ring, followed by the introduction of the ethylcyclopentyl and fluorophenyl groups. The final step involves the formation of the oxazolium ion and its subsequent reaction with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Methylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(1-Ethylcyclopentyl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the ethylcyclopentyl group and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.

Eigenschaften

CAS-Nummer

918885-09-3

Molekularformel

C16H19ClFNO5

Molekulargewicht

359.77 g/mol

IUPAC-Name

2-(1-ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-3-4-11-16)18-12-9-15(19-18)13-5-7-14(17)8-6-13;2-1(3,4)5/h5-9,12H,2-4,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

VNXFPZVEZSTUBO-UHFFFAOYSA-M

Kanonische SMILES

CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.